4,7-Dibromoindan-2-one

Description

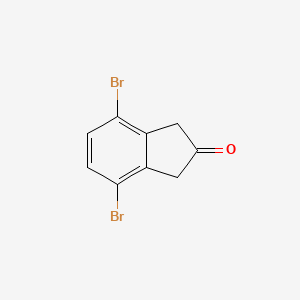

4,7-Dibromoindan-2-one is a halogenated derivative of indan-2-one, a bicyclic ketone with a fused benzene and cyclopentanone structure. The compound features bromine atoms at the 4- and 7-positions of the aromatic ring, significantly altering its electronic and steric properties compared to non-halogenated analogs. Its molecular formula is C₉H₆Br₂O, with a molecular weight of 290.96 g/mol.

Synthesis of this compound typically involves bromination of indan-2-one or its derivatives under controlled conditions. For instance, highlights the use of brominating agents like BrCH₂CH₂Br in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in dimethylformamide (DMF) . This method aligns with general halogenation protocols for aromatic systems, where electron-rich positions are targeted.

The compound’s applications are explored in materials science and medicinal chemistry, where bromine atoms serve as handles for further functionalization (e.g., Suzuki coupling) or as structural modifiers to enhance binding affinity in bioactive molecules.

Properties

Molecular Formula |

C9H6Br2O |

|---|---|

Molecular Weight |

289.95 g/mol |

IUPAC Name |

4,7-dibromo-1,3-dihydroinden-2-one |

InChI |

InChI=1S/C9H6Br2O/c10-8-1-2-9(11)7-4-5(12)3-6(7)8/h1-2H,3-4H2 |

InChI Key |

CWNJXWWDHPYEPT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)CC2=C(C=CC(=C21)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Dibromoindan-2-one can be synthesized from indan-2-one through a bromination reactionTypically, this reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4,7-Dibromoindan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form 4,7-dibromoindan-2-ol.

Oxidation Reactions: Oxidation can lead to the formation of 4,7-dibromoindan-2-carboxylic acid.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

Substitution: Various substituted indanones depending on the nucleophile used.

Reduction: 4,7-dibromoindan-2-ol.

Oxidation: 4,7-dibromoindan-2-carboxylic acid.

Scientific Research Applications

4,7-Dibromoindan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Dibromoindan-2-one is primarily based on its ability to undergo various chemical transformations. The bromine atoms in the molecule make it highly reactive, allowing it to participate in substitution and addition reactions. These reactions can lead to the formation of new compounds with different biological and chemical properties .

Comparison with Similar Compounds

Substituent Effects

- Electronic Effects: The bromine atoms in this compound exert strong electron-withdrawing effects, activating the carbonyl group toward nucleophilic attack (e.g., Grignard reactions) . In contrast, methoxy groups in 4,7-Dimethoxy-1-indanone are electron-donating, deactivating the aromatic ring and stabilizing the carbonyl via resonance .

Physicochemical Properties

- Molecular Weight : Bromine’s high atomic mass contributes to this compound’s significantly greater molecular weight (290.96 g/mol) compared to dimethyl (146.19 g/mol) and dimethoxy (178.18 g/mol) analogs .

- Solubility: The polar bromine atoms may enhance solubility in aprotic solvents (e.g., DMF or DMSO), whereas methyl groups render 4,7-Dimethyl-1-indanone more lipophilic .

Reactivity

- Nucleophilic Substitution : Bromine’s role as a leaving group makes this compound amenable to substitution reactions, unlike methoxy or methyl derivatives .

- Oxidation Stability: Methoxy groups in 4,7-Dimethoxy-1-indanone may offer oxidative stability, whereas bromine could participate in radical pathways under UV light .

Research Findings and Methodological Insights

- Synthesis : confirms that bromination protocols using BrCH₂CH₂Br/K₂CO₃/KI in DMF are effective for introducing bromine to aromatic systems, though regioselectivity depends on directing groups .

- Computational Studies: highlights the utility of quantum mechanics and molecular docking in predicting substituent effects on conformational stability.

- Limitations : Experimental data on this compound’s spectroscopic profiles (e.g., NMR, IR) and thermodynamic properties remain scarce, underscoring the need for further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.